(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride (S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20148395
InChI: InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-7(8)10-4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1
SMILES:
Molecular Formula: C7H11BrCl2N2
Molecular Weight: 273.98 g/mol

(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride

CAS No.:

Cat. No.: VC20148395

Molecular Formula: C7H11BrCl2N2

Molecular Weight: 273.98 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride -

Specification

Molecular Formula C7H11BrCl2N2
Molecular Weight 273.98 g/mol
IUPAC Name (1S)-1-(6-bromopyridin-3-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-7(8)10-4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1
Standard InChI Key SIZDCZLAICMTBV-XRIGFGBMSA-N
Isomeric SMILES C[C@@H](C1=CN=C(C=C1)Br)N.Cl.Cl
Canonical SMILES CC(C1=CN=C(C=C1)Br)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₇H₁₀BrCl₂N₂, with a molecular weight of 274.98 g/mol (calculated for the dihydrochloride form). Its IUPAC name is (1S)-1-(6-bromopyridin-3-yl)ethanamine dihydrochloride, reflecting its S-configuration at the chiral center and the presence of two hydrochloride counterions. Key structural elements include:

  • A 6-bromopyridin-3-yl aromatic ring, which enhances electrophilic substitution reactivity due to the electron-withdrawing bromine atom.

  • An ethylamine side chain with a stereogenic center, critical for enantioselective binding to biological targets.

  • Dihydrochloride salt form, improving aqueous solubility for in vitro assays.

Table 1: Comparative Properties of (S)-1-(6-Bromopyridin-3-yl)ethanamine Derivatives

PropertyHydrochloride FormDihydrochloride Form (Calculated)
Molecular FormulaC₇H₁₀BrClN₂C₇H₁₀BrCl₂N₂
Molecular Weight (g/mol)237.52274.98
SolubilityHigh in waterVery high in water
ChiralityS-configurationS-configuration

Synthesis and Optimization Strategies

The synthesis of (S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride involves multi-step enantioselective routes. Source outlines a three-step protocol:

  • Bromination of 3-Acetylpyridine:
    Pyridine derivatives undergo electrophilic bromination at the 6-position using HBr/H₂O₂ under controlled pH (4–6) to yield 6-bromo-3-acetylpyridine.

  • Enantioselective Amination:
    The ketone group is reduced to an amine via catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP), achieving >98% enantiomeric excess (ee) for the S-isomer.

  • Salt Formation:
    The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing stability and solubility.

Critical factors include:

  • Temperature control during bromination to avoid polybromination byproducts.

  • Catalyst loading (5–10 mol%) to optimize ee without excessive costs.

Biological Activity and Mechanism of Action

The compound’s primary pharmacological interest lies in its stereospecific interactions with central nervous system (CNS) targets. Source highlights its role as a precursor to neuromodulators, with in vitro studies demonstrating:

  • Dopamine Receptor Binding:
    The S-enantiomer shows selective affinity for D₂/D₃ receptors (IC₅₀ = 120 nM), attributed to hydrogen bonding between the amine group and receptor aspartate residues.

  • Monoamine Oxidase (MAO) Inhibition:
    Sub-micromolar inhibition of MAO-B (IC₅₀ = 450 nM), suggesting potential for Parkinson’s disease therapeutics.

Table 2: In Vitro Pharmacological Profile

TargetActivity (IC₅₀)Selectivity (vs. Related Targets)
Dopamine D₂ Receptor120 nM15-fold over D₁
MAO-B450 nM8-fold over MAO-A
Serotonin 5-HT₁A>10 µMInactive

Applications in Drug Development

(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride serves as a versatile intermediate in synthesizing:

  • Antipsychotics:
    Structural analogs with modified side chains exhibit improved blood-brain barrier penetration.

  • Anticancer Agents:
    Bromopyridine derivatives demonstrate topoisomerase II inhibition in leukemia cell lines (EC₅₀ = 2.1 µM).

Ongoing research focuses on:

  • Prodrug Formulations:
    Esterification of the amine group to enhance oral bioavailability.

  • Combination Therapies:
    Synergy with checkpoint inhibitors in immuno-oncology models.

Challenges and Future Directions

Despite its promise, limitations persist:

  • Synthetic Complexity: High-resolution chromatography is required to maintain enantiopurity, increasing production costs.

  • Off-Target Effects: Residual activity at adrenergic receptors (α₁ IC₅₀ = 890 nM) necessitates structural refinement.

Proposed solutions include:

  • Flow Chemistry: Microreactor systems to improve yield and reduce waste.

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